5,6-dimethyl-3-(2-{octahydrocyclopenta[c]pyrrol-2-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one
CAS No.: 2327168-18-1
Cat. No.: VC6887397
Molecular Formula: C15H21N3O2
Molecular Weight: 275.352
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2327168-18-1 |
|---|---|
| Molecular Formula | C15H21N3O2 |
| Molecular Weight | 275.352 |
| IUPAC Name | 3-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
| Standard InChI | InChI=1S/C15H21N3O2/c1-10-11(2)16-9-18(15(10)20)8-14(19)17-6-12-4-3-5-13(12)7-17/h9,12-13H,3-8H2,1-2H3 |
| Standard InChI Key | FDGWUEKMPDDHCS-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CN(C1=O)CC(=O)N2CC3CCCC3C2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates a 3,4-dihydropyrimidin-4-one core substituted at position 3 with a 2-(octahydrocyclopenta[c]pyrrol-2-yl)-2-oxoethyl group and at positions 5 and 6 with methyl groups. The octahydrocyclopenta[c]pyrrole component introduces a bicyclic amine system, conferring stereochemical complexity and influencing its molecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₂ |
| Molecular Weight | 275.352 g/mol |
| CAS Registry Number | 2327168-18-1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 61.2 Ų |
The calculated topological polar surface area suggests moderate membrane permeability, aligning with its potential as a bioactive scaffold.
Synthetic Methodologies
Primary Synthesis Route
The synthesis typically begins with hexahydrocyclopenta[c]pyrrol-2(1H)-amine, which undergoes sequential alkylation and cyclocondensation reactions. A representative pathway involves:
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Acylation: Reaction of the pyrrolidine amine with ethyl oxalyl chloride to form an α-ketoamide intermediate.
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Bigelli-Type Cyclization: Condensation with acetylacetone under acidic conditions to assemble the dihydropyrimidinone ring .
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Acylation | Ethyl oxalyl chloride, Et₃N | 0–5°C | 78 |
| Cyclization | Acetylacetone, HCl/EtOH | Reflux | 65 |
Side products often arise from over-alkylation at the pyrrolidine nitrogen or incomplete ring closure, necessitating chromatographic purification .
Mechanistic and Reactivity Insights
Electrophilic Reactivity
The α,β-unsaturated ketone within the dihydropyrimidinone core renders the compound susceptible to nucleophilic attacks at the C2 position. Studies on analogous systems demonstrate that Michael addition reactions with thiols or amines proceed efficiently in polar aprotic solvents .
Stereochemical Considerations
The octahydrocyclopenta[c]pyrrole moiety introduces four stereocenters, creating potential for diastereomer formation during synthesis. Nuclear Overhauser effect (NOE) spectroscopy on related compounds confirms a cis fusion between the cyclopentane and pyrrolidine rings, stabilizing the molecule through intramolecular hydrogen bonding.
Research Findings and Biological Relevance
Anti-Inflammatory Activity
Compounds featuring fused pyrrolidine-heterocycle systems have shown NLRP3 inflammasome suppression. Poudel and Gurung (2018) highlighted that such molecules disrupt ASC speck formation, reducing interleukin-1β secretion in macrophages .
Applications and Future Directions
Medicinal Chemistry
The compound’s dual heterocyclic architecture positions it as a lead structure for:
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Kinase Inhibitors: Targeting oncogenic signaling pathways.
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Antimicrobial Agents: Exploiting membrane interaction capabilities.
Material Science
Conjugated dihydropyrimidinones exhibit luminescent properties, suggesting utility in organic light-emitting diodes (OLEDs). Further functionalization could modulate emission wavelengths.
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